(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione
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Overview
Description
(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality (6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The synthesis and antitumor activity of these compounds have been investigated. Researchers have explored their potential as novel agents in cancer therapy. Specifically, the pyrido3’,2’:4,5thieno[3,2-d]pyrimidin-8-amines have shown pronounced antitumor effects in vitro . The structure–activity relationships indicate that the nature of the amine fragments significantly influences their activity.
Heterocyclic Systems
a. Furo[2–e]imidazo[1,2-c]pyrimidine: The synthesis of furo[2–e]imidazo[1,2-c]pyrimidine involves cyclization of some amines under the action of phosphorus oxychloride. This heterocyclic system has potential applications in drug discovery and medicinal chemistry .
b. Furo[2,3-e]pyrimido[1,2-c]pyrimidine: Similarly, the formation of furo[2,3-e]pyrimido[1,2-c]pyrimidine occurs through cyclization reactions. These compounds may exhibit interesting biological activities and could be explored further for therapeutic purposes .
Conjugated Materials
The thieno[2,3-b]thiophene moiety, present in these compounds, has been utilized in designing novel pharmaceutical therapies. Additionally, their enaminone derivatives serve as versatile synthons with applications in N-heterocycles, naturally occurring alkaloids, and pharmaceutical drugs .
Photovoltaic Polymers
The incorporation of similar conjugated systems into photovoltaic polymers enhances their performance. For instance, the design of Poly[(2,6-(4,8-bis(5-(2-ethylhexylthio)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-(5,5-(1′,3′-di-2-thienyl-5′,7′-bis(2-ethylhexyl)benzo[1′,2′-c:4′,5′-c′]dithiophene-4,8-dione)] (PBDB-T-SF) has shown promise in solar cell applications .
Other Potential Areas
While the specific applications mentioned above are well-studied, these compounds may also find utility in other fields such as materials science, catalysis, and biochemistry. Further research is needed to explore their full potential.
Mechanism of Action
- GABA receptors are inhibitory neurotransmitter receptors in the central nervous system (CNS). By binding to these receptors, the compound modulates neuronal excitability and reduces anxiety and seizures .
- Consequently, the compound has anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. It also acts as a hypnotic for short-term insomnia management .
Target of Action
Mode of Action
Remember, this compound’s intricate actions contribute to its clinical versatility, making it a valuable tool in managing anxiety, insomnia, and seizures. 🌟 . If you have any further questions or need additional details, feel free to ask!
properties
IUPAC Name |
(7S)-12,14-dimethyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-7-6-8(2)16-14-10(7)11-12(21-14)15(20)18-5-3-4-9(18)13(19)17-11/h6,9H,3-5H2,1-2H3,(H,17,19)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYGWZFPURXED-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N4CCCC4C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N4CCC[C@H]4C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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